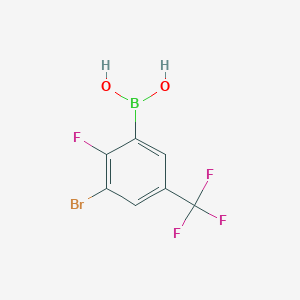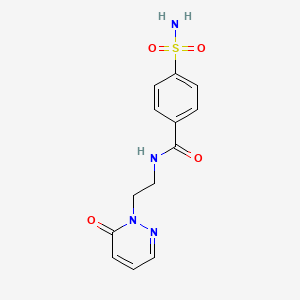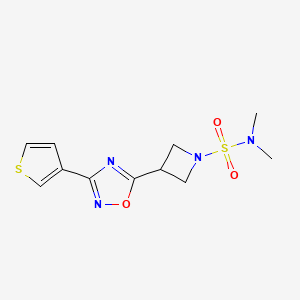
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is a chemical compound with the formula C7H4BBRF4O2 . It is often used in scientific research and exhibits high complexity due to its intricate structure. This compound can be applied in various studies, including organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
This compound is commonly used in the synthesis of biologically active compounds . As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is represented by the SMILES notation OB(O)C1=CC(C(F)(F)F)=CC(Br)=C1F . The compound has a molecular weight of 286.81 g/mol .Chemical Reactions Analysis
The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons . This suggests that the compound may participate in various chemical reactions, particularly those involving fluorine atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.84 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 40.5 Ų . The complexity of the compound is 158 .Aplicaciones Científicas De Investigación
Versatile Synthesis of Complex Molecules
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid serves as a precursor in the versatile synthesis of substituted pyridines and pyridones, showcasing its utility in constructing complex heterocyclic compounds. For instance, it has been employed in Suzuki reactions to produce monosubstituted and disubstituted fluoropyridines, which can be further transformed into pyridones, highlighting its role in facilitating the introduction of fluorine atoms into organic frameworks (Sutherland & Gallagher, 2003).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound is utilized for the synthesis of hyperbranched poly(arylene ether)s, where it acts as a monomer to generate polymers with high molecular weight and excellent thermal stability. The introduction of the trifluoromethyl group enhances the properties of the polymers, making them suitable for various applications due to their improved thermal and chemical resistance (Banerjee et al., 2009).
Catalytic Processes and Organic Transformations
The compound is also central to the development of catalytic processes, particularly in the realm of fluoromethylation reactions. Its use facilitates the introduction of fluorine-containing groups into molecules, a key step in the synthesis of compounds with potential pharmaceutical and agrochemical applications. This highlights its role in enabling transformations that introduce valuable functional groups into organic molecules, thus broadening the scope of synthetic possibilities (Koike & Akita, 2016).
Synthesis of Fluoroorganic Compounds
Moreover, 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is crucial in the synthesis of fluoroorganic compounds, where it contributes to the introduction of fluorine atoms into organic structures. This is particularly important in the development of new materials and pharmaceuticals, where the unique properties of fluorine are highly valued (Rozen et al., 2001).
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid was not found, compounds of similar structure have been noted to be harmful if swallowed and may cause respiratory and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFBSZFKKNFRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)
![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)




![4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B2961016.png)
![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)
![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2961021.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)